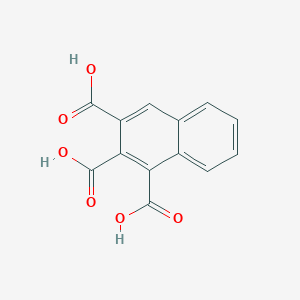
Naphthalenetricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalenetricarboxylic acid is an organic compound derived from naphthalene, characterized by the presence of three carboxylic acid groups attached to the naphthalene ring. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Naphthalenetricarboxylic acid can be synthesized through the oxidation of various naphthalene derivatives. Common starting materials include trimethylnaphthalenes, dimethylacetonaphthones, dimethylnaphthoic acids, methylnaphthalenedicarboxylic acids, β-(dimethylnaphthoyl)propionic acid, and β-(acenaphthoyl)propionic acids. The oxidation process typically involves the use of aqueous sodium bichromate or potassium ferricyanide as oxidizing agents .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The choice of oxidizing agents and reaction conditions may vary to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Naphthalenetricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to other functional groups.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium bichromate, potassium ferricyanide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
Naphthalenetricarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of naphthalenetricarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. The aromatic ring structure allows for π-π interactions with other aromatic compounds, further enhancing its versatility in chemical reactions.
Comparaison Avec Des Composés Similaires
Phthalic acid: A dicarboxylic acid derived from benzene, used in the production of plasticizers and resins.
Trimellitic acid: A tricarboxylic acid similar to naphthalenetricarboxylic acid but derived from benzene.
Pyromellitic acid: Another tricarboxylic acid with a different ring structure.
Uniqueness: this compound is unique due to its naphthalene backbone, which provides distinct chemical properties compared to benzene-derived tricarboxylic acids. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Propriétés
Numéro CAS |
89655-82-3 |
|---|---|
Formule moléculaire |
C13H8O6 |
Poids moléculaire |
260.20 g/mol |
Nom IUPAC |
naphthalene-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C13H8O6/c14-11(15)8-5-6-3-1-2-4-7(6)9(12(16)17)10(8)13(18)19/h1-5H,(H,14,15)(H,16,17)(H,18,19) |
Clé InChI |
KVQQRFDIKYXJTJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


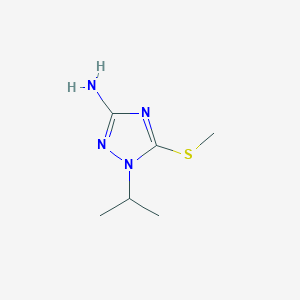
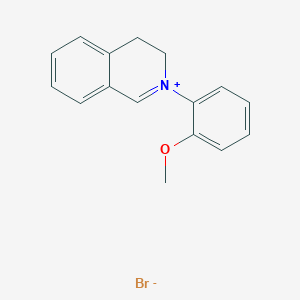
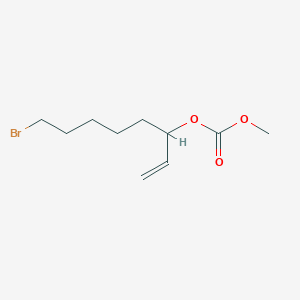


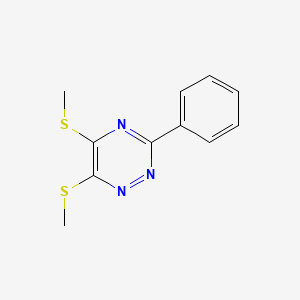

![[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea](/img/structure/B14392075.png)


![Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]-](/img/structure/B14392088.png)
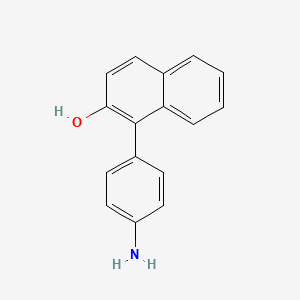
![N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14392099.png)

